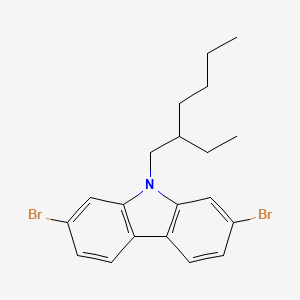

2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole

Description

Significance of Carbazole (B46965) Scaffolds in Optoelectronic Materials

The carbazole scaffold, a tricyclic aromatic amine consisting of a pyrrole (B145914) ring fused to two benzene (B151609) rings, possesses a unique combination of properties that make it highly attractive for optoelectronic applications. mdpi.comresearchgate.net Its rigid and planar structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. The nitrogen atom within the carbazole core imparts excellent electron-donating capabilities, leading to superior hole-transporting properties. mdpi.commagtech.com.cn This inherent characteristic is fundamental to the operation of many organic electronic devices, where the efficient movement of charge carriers is paramount.

Furthermore, carbazole derivatives exhibit high thermal and chemical stability, contributing to the longevity and reliability of the devices in which they are incorporated. mdpi.comresearchgate.net Their high photoluminescence quantum yields and the ability to tune their electronic and photophysical properties through chemical modification make them versatile building blocks for a wide range of applications. mdpi.commagtech.com.cn These materials can function as emitters, hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, and charge-transporting layers in OLEDs. mdpi.com In the realm of organic solar cells, carbazole-based polymers have shown great promise as electron-donating materials. rsc.org

Overview of N-Substituted Carbazole Derivatives as Key Precursors

The nitrogen atom at the 9-position of the carbazole ring offers a convenient site for functionalization, allowing for the synthesis of a vast array of N-substituted derivatives. researchgate.net This substitution is a key strategy for tailoring the properties of carbazole-based materials. Introducing various alkyl or aryl groups at the nitrogen atom can significantly influence the material's solubility, morphology, and electronic energy levels. nih.govresearchgate.net

For instance, the attachment of bulky or flexible alkyl chains, such as the 2-ethylhexyl group, enhances the solubility of the carbazole derivative in common organic solvents. nih.gov This improved solubility is critical for solution-based processing techniques, which are often more cost-effective and scalable than vacuum deposition methods. Moreover, the N-substituent can be used to control the molecular packing in the solid state, which in turn affects the charge transport properties of the material. nih.gov Arylation at the 9-position can lower the highest occupied molecular orbital (HOMO) energy level, providing a wider range of band gaps when combined with suitable acceptor groups. nankai.edu.cn

Specific Focus on 2,7-Dibromo-9-(2-ethylhexyl)-9H-carbazole as a Versatile Monomer

Among the various N-substituted carbazole derivatives, This compound has emerged as a particularly important and versatile monomer in the synthesis of advanced organic electronic materials. chemimpex.com This compound features bromine atoms at the 2 and 7 positions of the carbazole core, which are highly reactive sites for cross-coupling reactions such as Suzuki and Stille couplings. ossila.com These reactions enable the straightforward incorporation of the carbazole unit into larger conjugated molecules and polymers.

The presence of the 2-ethylhexyl group at the nitrogen atom ensures good solubility, making it amenable to solution processing. nih.gov The 2,7-linkage in polymers derived from this monomer leads to a more linear and rigid polymer backbone compared to 3,6-linked analogues, which can result in enhanced charge mobility. Polymers based on 2,7-disubstituted carbazoles are of significant interest as electron-donating materials in organic photovoltaic devices. rsc.org The strategic placement of the bromine atoms and the solubilizing alkyl chain makes This compound a fundamental building block for the rational design of high-performance organic semiconductors.

Properties and Synthesis of this compound

The utility of This compound as a monomer is underpinned by its specific chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 544436-46-6 | chemicalbook.com |

| Molecular Formula | C20H23Br2N | chemspider.com |

| Molecular Weight | 437.21 g/mol | nih.gov |

The synthesis of this key monomer typically involves a two-step process. The first step is the synthesis of 2,7-dibromo-9H-carbazole. colab.ws This can be achieved through methods such as the Cadogan ring-closure reaction of 4,4'-dibromo-2-nitrobiphenyl or the bromination of carbazole. nih.govchemicalbook.com Subsequently, the N-alkylation of 2,7-dibromo-9H-carbazole with 1-bromo-2-ethylhexane or a similar alkylating agent, often in the presence of a base, yields the final product, This compound . nih.gov Researchers have also explored more efficient and environmentally friendly synthesis methods, including microwave-assisted reactions, to reduce reaction times. colab.wsresearchgate.net

Applications in Organic Electronics

The unique structural features of This compound make it a valuable precursor for a variety of organic electronic materials.

Organic Photovoltaics (OPVs): This monomer is used to create donor-acceptor copolymers for bulk heterojunction solar cells. chemimpex.commdpi.com The carbazole unit acts as the electron donor, and its properties can be tuned to optimize light absorption and charge separation. rsc.org

Organic Light-Emitting Diodes (OLEDs): Polymers and small molecules derived from this carbazole monomer can be employed as host materials for phosphorescent emitters or as hole-transporting layers, contributing to improved device efficiency and stability. chemimpex.comresearchgate.net

Organic Field-Effect Transistors (OFETs): The rigid, conjugated backbone of polymers synthesized from This compound can lead to high charge carrier mobilities, a key requirement for high-performance OFETs.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9-(2-ethylhexyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Br2N/c1-3-5-6-14(4-2)13-23-19-11-15(21)7-9-17(19)18-10-8-16(22)12-20(18)23/h7-12,14H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOMDFPWMJQODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476960 | |

| Record name | 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544436-46-6 | |

| Record name | 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9-(2-ethylhexyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,7 Dibromo 9 2 Ethylhexyl 9h Carbazole and Its Derivatives

Synthesis of the 2,7-Dibromo-9H-carbazole Core

The regioselective synthesis of the 2,7-dibrominated carbazole (B46965) core is non-trivial. Direct bromination of the parent 9H-carbazole does not yield the desired isomer, necessitating more complex, multi-step synthetic routes.

Cadogan Cyclization from Substituted Biphenyl (B1667301) Precursors

One of the most effective and widely reported methods for synthesizing the 2,7-dibromo-9H-carbazole core is through a Cadogan cyclization. researchgate.net This reaction involves the reductive cyclization of a nitro-substituted biphenyl derivative.

The typical synthetic pathway begins with the nitration of 4,4'-dibromobiphenyl (B48405). researchgate.net This electrophilic substitution reaction introduces a nitro group at the 2-position, yielding 4,4'-dibromo-2-nitro-biphenyl. This intermediate is the key precursor for the subsequent cyclization step.

The Cadogan reaction itself is then carried out by treating the 2-nitrobiphenyl (B167123) derivative with a deoxygenating agent, typically a trivalent phosphorus compound like triethyl phosphite (B83602) or triphenylphosphine. researchgate.netacs.org The reaction is generally performed at high temperatures in a high-boiling solvent such as 1,2-dichlorobenzene. chemicalbook.com The mechanism involves the deoxygenation of the nitro group to a nitrene intermediate, which then undergoes an intramolecular C-H insertion to form the pyrrole (B145914) ring of the carbazole core, resulting in 2,7-dibromo-9H-carbazole. acs.org Researchers have found that higher boiling solvents can lead to better conversion rates and higher yields. acs.org

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 4,4'-Dibromo-2-nitro-biphenyl | Triphenylphosphine (PPh₃) | o-Dichlorobenzene | 180°C, 3h | 2,7-Dibromo-9H-carbazole | 82.5% | chemicalbook.com |

| 4,4'-Dibromo-2-nitro-biphenyl | Triethyl phosphite (P(OEt)₃) | Reflux | High Temperature | 2,7-Dibromo-9H-carbazole | Good | researchgate.net |

Direct Halogenation Strategies

Direct halogenation of the unsubstituted 9H-carbazole ring is not a viable method for producing the 2,7-dibromo isomer. The electronic properties of the carbazole nucleus dictate the regioselectivity of electrophilic substitution reactions like bromination. The nitrogen atom's lone pair increases electron density most significantly at the 3, 6, and 9 positions, making them the most activated sites for electrophilic attack.

Consequently, the direct bromination of 9H-carbazole using reagents like N-Bromosuccinimide (NBS) preferentially yields 3,6-dibromo-9H-carbazole. researchgate.netresearchgate.net The 2,7-positions are significantly less reactive in comparison, and as such, direct bromination does not provide a practical route to the desired 2,7-dibromo-9H-carbazole. researchgate.net This inherent regioselectivity necessitates the use of pre-functionalized precursors, as seen in the Cadogan cyclization, to force the desired substitution pattern.

Regioselective Preparations via Ullmann Coupling and Cyclization

An alternative, though less commonly cited, approach to the carbazole skeleton involves the Ullmann condensation or coupling reaction. A modern variation of this approach utilizes a palladium-catalyzed Ullmann cross-coupling reaction. researchgate.net In a general sense, this strategy can be applied to form carbazoles by coupling an o-halonitrobenzene with another aromatic partner, followed by a reductive cyclization step. researchgate.net

For the specific synthesis of the 2,7-dibromo core, this would theoretically involve the coupling of two different, appropriately substituted benzene (B151609) derivatives. However, the Cadogan cyclization starting from the more readily accessible 4,4'-dibromobiphenyl is generally considered a more straightforward and efficient route. researchgate.netgoogle.com The Graebe-Ullmann synthesis, a classical method, involves the formation of a 1-aryl-1,2,3-benzotriazole, which upon heating, loses nitrogen to form the carbazole, but this is also less favored for this specific isomer.

N-Alkylation with the 2-Ethylhexyl Moiety

Once the 2,7-dibromo-9H-carbazole core has been synthesized, the final step is the attachment of the 2-ethylhexyl side chain to the nitrogen atom. This N-alkylation reaction is crucial for improving the solubility of the final compound in common organic solvents, which is a vital property for its application in solution-processed electronic devices. nih.gov

Alkylation Procedures of 2,7-Dibromo-9H-carbazole

The N-alkylation is typically achieved by treating 2,7-dibromo-9H-carbazole with a suitable 2-ethylhexyl electrophile, most commonly 2-ethylhexyl bromide. The reaction is carried out in the presence of a base in an appropriate polar aprotic solvent.

The procedure generally involves the deprotonation of the carbazole nitrogen by the base to form a carbazolide anion. This potent nucleophile then attacks the alkylating agent (2-ethylhexyl bromide) in a standard SN2 reaction to form the N-C bond. Common bases used for this transformation include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃). researchgate.netnih.govresearchgate.net Solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently employed. researchgate.netnih.gov

Optimization of Reaction Conditions for N-Substitution

The efficiency of the N-alkylation step can be influenced by several factors, and optimization is often necessary to maximize the yield and minimize reaction times. Key parameters include the choice of base, solvent, temperature, and reaction method.

| Base | Solvent | Alkylating Agent | Method | Key Outcome | Reference |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1-Bromohexane | Conventional Heating | Excellent yield for n-alkylation. | researchgate.net |

| Potassium Hydroxide (KOH) | Dimethylformamide (DMF) | 1-(Chloromethyl)-4-fluorobenzene | Room Temp, 12h | High yield (89.5%) for benzylation. | nih.gov |

| Potassium Carbonate (K₂CO₃) | Dry Media | Various Alkyl Halides | Microwave Irradiation | High yields in significantly shorter reaction times (4-10 min). | researchgate.net |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Various Alkyl Bromides | Conventional Heating | High regioselectivity for N-1 alkylation in substituted indazoles. | beilstein-journals.org |

The strength of the base is a critical parameter. Strong bases like sodium hydride ensure complete deprotonation of the carbazole, driving the reaction forward. researchgate.net Milder bases like potassium carbonate can also be effective, particularly when combined with techniques like microwave irradiation, which can dramatically accelerate the reaction rate and often leads to higher yields in shorter times. researchgate.netcolab.ws The choice of solvent is also important; polar aprotic solvents like DMF and THF are ideal as they can solvate the cation of the base while not interfering with the nucleophilic carbazolide anion. beilstein-journals.org Optimization studies show that for many heterocyclic N-alkylation reactions, a balance between these factors is key to achieving an efficient and high-yielding synthesis. asianpubs.orgnih.gov

Advanced Functionalization Techniques for Carbazole Derivatives

The functionalization of the 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole core is predominantly achieved through sophisticated synthetic methodologies that allow for the formation of new carbon-carbon and carbon-nitrogen bonds. These methods are crucial for extending the π-conjugation of the carbazole unit, tuning its electronic energy levels, and ultimately dictating the performance of the final material in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are extensively employed for the functionalization of halo-aromatic compounds like this compound. The reactivity of the carbon-bromine bonds facilitates a range of transformations, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound with an organohalide. For derivatives of this compound, this reaction is pivotal for creating donor-acceptor (D-A) copolymers, where the electron-rich carbazole unit is linked to an electron-deficient moiety.

To facilitate this reaction, the parent compound is often converted to its boronic ester derivative, 9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole. rsc.org This boronate ester can then be coupled with a dibrominated acceptor unit. For instance, it has been successfully copolymerized with 4,7-dibromo-5,6-difluorobenzo[c] rsc.orgwikipedia.orgresearchgate.netthiadiazole using a palladium catalyst like Pd(PPh₃)₄. rsc.org This specific reaction creates a D-A copolymer backbone, where the electronic properties can be fine-tuned by the choice of the acceptor unit. rsc.org The use of a phase transfer agent, such as Aliquat 336, is common in these reactions to facilitate the interaction between the aqueous base and the organic-soluble reactants. rsc.org

Table 1: Suzuki-Miyaura Polymerization of a Carbazole-based Donor Monomer

| Donor Monomer | Acceptor Monomer | Catalyst System | Conditions | Resulting Polymer |

| 9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | 4,7-dibromo-5,6-difluorobenzo[c] rsc.orgwikipedia.orgresearchgate.netthiadiazole | Pd(PPh₃)₄ / Aliquat 336 / aq. NaHCO₃ | Xylene, 131 °C, 90 min | D-A Copolymer |

Data sourced from research on donor-acceptor copolymers. rsc.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides. For this compound and similar derivatives, this technique is employed to introduce amine-containing moieties, which are highly desirable for creating hole transport materials (HTMs) used in perovskite solar cells and OLEDs. rsc.org

Research has demonstrated the successful coupling of 2,7-dibromo-9-alkyl-9H-carbazole derivatives with various amines. For example, 2,7-dibromo-9-(1-octylnonyl)-9H-carbazole can be coupled with 4-octyloxyphenylamine to synthesize advanced HTMs. rsc.org The reaction typically utilizes a palladium precatalyst in combination with a specialized phosphine (B1218219) ligand (e.g., from the Buchwald ligand family) and a strong base like lithium hexamethyldisilazide (LiHMDS) or sodium tert-butoxide (NaOtBu). researchgate.netchim.it The choice of ligand is critical for achieving high yields, especially when dealing with sterically hindered substrates. chim.it This methodology allows for the convergent synthesis of complex, branched molecules with multiple electron-donating groups, which are key for efficient device performance. rsc.org

Table 2: Buchwald-Hartwig Amination of a 2,7-Dibromocarbazole Derivative

| Carbazole Substrate | Amine Coupling Partner | Catalyst System | Base | Resulting Product Class |

| 2,7-dibromo-9-(1-octylnonyl)-9H-carbazole | 4-octyloxyphenylamine | Pd₂(dba)₃ / Buchwald Ligand | LiOtBu | Branched Hole Transport Material |

Data inferred from studies on the synthesis of hole transport materials. rsc.orgchim.it

Kumada catalyst-transfer polymerization is a chain-growth coupling method that allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersity. tandfonline.com This reaction involves the coupling of a di-Grignard reagent, formed from a dihaloaromatic monomer, in the presence of a nickel catalyst.

While the direct Grignard formation from this compound can be challenging, analogous monomers like 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole have been successfully polymerized using this method. tandfonline.com The process involves treating the dibromo-monomer with a Grignard exchange reagent or elemental magnesium to form the reactive organometallic species, followed by polymerization using a nickel catalyst such as Ni(dppp)Cl₂. The bulky alkyl group, similar to the 2-ethylhexyl group, is crucial for ensuring the solubility of the resulting polymer. tandfonline.com This technique is particularly valuable for producing poly(2,7-carbazole)s, which are important materials for light-emitting applications due to their high conjugation and favorable electronic properties. tandfonline.com

Table 3: Kumada Polymerization of a 2,7-Dibromocarbazole Monomer

| Monomer | Catalyst | Polymerization Method | Molecular Weight (Mₙ) | Polydispersity (PDI) |

| 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole | Ni(dppp)Cl₂ | Catalyst-Transfer Polymerization | >10,000 g/mol | 1.27 |

Data sourced from research on well-defined polycarbazoles. tandfonline.com

Direct Arylation Methods for Extended Conjugation

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Suzuki and Stille polymerizations. This method avoids the need for pre-functionalized organometallic reagents (like boronic esters or Grignard reagents) by directly activating C-H bonds on one of the coupling partners.

For carbazole-based systems, DArP involves coupling a dihalo-carbazole monomer, such as this compound or its more soluble analogue 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, with a comonomer containing activated C-H bonds (e.g., a dithienyl-benzothiadiazole). The reaction is catalyzed by a palladium complex, often in the presence of a phosphine ligand and an additive like pivalic acid (PivOH) or neodecanoic acid (NDA) to facilitate the C-H activation step. A key challenge in DArP is controlling the regioselectivity of the C-H activation to avoid homocoupling defects, which can negatively impact the performance of the resulting polymer in solar cells. However, by optimizing the reaction conditions, DArP can produce carbazole-based copolymers with performance comparable or even superior to those synthesized via Suzuki polymerization.

Table 4: Comparison of Polymerization Methods for a Carbazole-Thiophene-Benzothiadiazole Copolymer (PCDTBT)

| Polymerization Method | Catalyst System | Key Additive | Outcome |

| Suzuki Polymerization | Pd(PPh₃)₄ | - | Standard method, requires boronic ester synthesis. |

| Direct Arylation (DArP) | Pd(OAc)₂ / SPhos | Neodecanoic Acid | Greener alternative, avoids organometallic reagents, can outperform Suzuki. |

Data sourced from comparative studies of DArP and Suzuki polymerization for polymer solar cells.

Polymerization and Oligomerization Strategies Involving 2,7 Dibromo 9 2 Ethylhexyl 9h Carbazole

Homopolymerization to Form Poly(2,7-carbazole)s

Homopolymers of 2,7-carbazole, often referred to as poly(2,7-carbazole)s, are synthesized to create materials with a high concentration of carbazole (B46965) units in the main chain. These polymers are of interest for their potential as blue light-emitting materials and hole-transporting layers in organic electronic devices. rsc.orgnih.gov

Synthesis of Main-Chain Carbazole Polymers

The synthesis of main-chain poly(2,7-carbazole)s from 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole is typically achieved through various metal-catalyzed cross-coupling reactions. One common method is the Yamamoto coupling, which involves the dehalogenative polycondensation of the dibromo monomer in the presence of a nickel catalyst. This method has been successfully used to prepare poly(N-(2-ethylhexyl)-2,7-carbazole) (PEHC), which exhibits strong blue photoluminescence. rsc.org

Another versatile approach is the Suzuki polycondensation, where the dibromo monomer is reacted with a bis(boronic acid) or bis(boronic ester) derivative of the same carbazole monomer. This requires a two-step process where the dibromo monomer is first converted to its diboronic ester derivative. While more synthetically demanding, the Suzuki coupling offers greater control over the polymer structure and can lead to highly regioregular polymers. rsc.orgunimi.it

The Stille coupling is another powerful tool for synthesizing poly(2,7-carbazole)s, involving the reaction of the dibromo monomer with a distannyl derivative of the carbazole. Similar to the Suzuki coupling, this method allows for the formation of well-defined polymer architectures. rsc.org The choice of polymerization method can influence the molecular weight, polydispersity, and ultimately the electronic properties of the resulting polymer.

Electrochemical Polymerization for Thin Film Fabrication

Electrochemical polymerization is a direct method for fabricating thin films of poly(2,7-carbazole)s onto an electrode surface. This technique involves the electrochemical oxidation of the carbazole monomer in a suitable electrolyte solution. The process begins with the oxidation of the monomer to form radical cations, which then couple to form dimers and oligomers. nih.gov These oligomers, being more easily oxidized than the monomer, continue to react and grow, eventually depositing onto the electrode as a polymer film.

The properties of the resulting polymer film, such as thickness, morphology, and electrochemical activity, can be controlled by adjusting the electrochemical parameters, including the monomer concentration, the nature of the supporting electrolyte, the solvent, and the potential or current applied. nih.govufms.br While this method is effective for creating thin films, it can sometimes lead to less defined polymer structures compared to chemical polymerization methods due to the potential for side reactions and cross-linking.

Copolymerization for Tunable Electronic and Optical Properties

Copolymerization of this compound with other comonomers is a powerful strategy to fine-tune the electronic and optical properties of the resulting materials. By incorporating different functional units into the polymer backbone, properties such as the band gap, absorption and emission wavelengths, and charge carrier mobilities can be systematically engineered.

Donor-Acceptor (D-π-A) Copolymers Utilizing 2,7-Carbazole Units

In donor-acceptor (D-π-A) copolymers, the electron-rich 2,7-carbazole unit serves as the electron donor (D), while it is copolymerized with an electron-deficient (acceptor, A) comonomer. This architecture leads to intramolecular charge transfer (ICT) from the donor to the acceptor units upon photoexcitation, which significantly lowers the band gap of the polymer compared to the corresponding homopolymers.

A variety of electron-accepting moieties have been copolymerized with this compound. For instance, copolymers with 5,6-difluorobenzo[c] nih.govnih.govossila.comthiadiazole as the acceptor unit have been synthesized via Suzuki coupling. nih.govnih.gov These copolymers exhibit intense red photoluminescence and have been investigated for their potential in light-emitting devices. nih.gov The properties of these D-A copolymers can be further modulated by the choice of the specific acceptor unit and the presence of any π-bridge linking the donor and acceptor moieties.

| Copolymer | Comonomer (Acceptor) | Polymerization Method | Molecular Weight (Mw) | Optical Properties | Reference |

| CP1 | 4,7-bis(5′-bromo-4′-(2-octyldodecyl)thiophen-2′-yl)-5,6-difluorobenzo[c] nih.govnih.govossila.comthiadiazole | Suzuki Coupling | 78,600 g/mol | Red Photoluminescence | nih.gov |

| PTCZTBT | 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol (B44631) ester) | Suzuki Coupling | - | - | lookchem.com |

| P1 | 5,8-dibromophthalazine | Suzuki Polycondensation | - | - | unimi.it |

| P2 | 5,7-dibromo-thieno[3,4-d]pyridazine | Suzuki Polycondensation | - | - | unimi.it |

Ladder-Type and Step-Ladder Carbazole Polymers

Ladder-type and step-ladder polymers are characterized by their rigid, planar backbones, which are formed by a sequence of fused rings. This structural rigidity minimizes conformational disorder and can lead to exceptionally high charge carrier mobilities and efficient energy transfer.

The synthesis of true ladder-type polymers is a significant synthetic challenge. It often involves multi-step reactions, including a polymerization step to form a precursor polymer, followed by a cyclization reaction to create the fused ring system. While the concept of creating ladder-type carbazole polymers is of great interest for achieving superior electronic properties, there is limited specific literature on the synthesis of such polymers starting directly from this compound. The development of tandem polymerization and cyclization reactions is an active area of research for the synthesis of ladder-type conjugated polymers. mdpi.com

Formation of Cross-Linked Polymer Networks

Cross-linked polymer networks based on this compound can be achieved through several strategic approaches. These networks are of interest for creating robust thin films with improved thermal and morphological stability, which are essential for applications in electronic devices.

One primary strategy involves the initial synthesis of linear polymers using this compound as a monomer, followed by a post-polymerization cross-linking step. The linear polymers are typically synthesized via metal-catalyzed cross-coupling reactions such as Suzuki or Yamamoto coupling. nih.govnih.govacs.org For instance, copolymerization of a boronic acid derivative of 9-(2-ethylhexyl)carbazole (B70396) with a suitable dihalogenated comonomer can yield a soluble, processable linear polymer. nih.gov

The subsequent cross-linking can be induced by various methods:

Thermal or Photo-induced Cross-linking: This can be achieved by incorporating comonomers that contain thermally or photochemically reactive groups. For example, a linear polymer containing 2,7-carbazole units could be designed with side chains bearing cross-linkable moieties like azide, alkyne, or vinyl groups. researchgate.net Upon heating or exposure to UV light, these groups react to form covalent bonds between polymer chains, resulting in an insoluble network.

Oxidative Cross-linking: The carbazole units themselves can be electrochemically or chemically oxidized to form radical cations, which can then couple to create cross-links between polymer chains. This method has been demonstrated for other carbazole-based polymers like poly(N-vinylcarbazole) (PVK), where anodic oxidation leads to the formation of a cross-linked macromolecular structure. mdpi.com This approach could be adapted for polymers derived from this compound.

A second strategy involves the direct formation of a network during polymerization by including a multifunctional cross-linking agent. In this approach, this compound is copolymerized with a monomer that has more than two reactive sites (e.g., a trivinyl or tribromo compound). This leads to the formation of a hyperbranched or cross-linked structure in a single step. The stoichiometry of the monomers is critical in controlling the degree of cross-linking and preventing premature gelation.

| Cross-linking Strategy | Description | Key Reactants/Conditions | Resulting Network Properties |

| Post-polymerization Cross-linking | A linear polymer is first synthesized and then cross-linked in a separate step. | Linear poly(2,7-carbazole) derivative, thermally/photo-reactive groups (azides, alkynes), or oxidative agents. | High thermal stability, solvent resistance, controlled cross-link density. |

| Direct Network Formation | The network is formed in a one-pot synthesis by including a multifunctional monomer. | This compound, multifunctional comonomer (e.g., 1,3,5-tribromobenzene), catalyst (e.g., Pd(PPh₃)₄). | Insoluble, robust network, properties depend on cross-linker concentration. |

Synthesis of Dendritic and Star-Shaped Carbazole-Based Oligomers and Polymers

The synthesis of well-defined dendritic and star-shaped polymers containing the 9-(2-ethylhexyl)carbazole unit leverages the principles of controlled polymerization and convergent or divergent synthetic methodologies. These architectures are sought after for their unique rheological, optical, and electronic properties compared to their linear counterparts. researchgate.net

Dendritic Structures:

Hyperbranched and dendritic polymers based on carbazole can be synthesized using an AB₂-type monomer approach. While this compound is an A₂-type monomer, it can be chemically modified to create an AB₂ monomer. For example, one of the bromine atoms could be converted to a boronic ester group, while the other bromine and a newly introduced reactive site on the ethylhexyl chain or the carbazole ring (at the 3 or 6 position) would constitute the B₂ functionality. Self-polycondensation of such a monomer would lead to a hyperbranched polymer. lew.ro

A more controlled, stepwise approach is used for dendrimer synthesis, which can be either divergent (growth from a central core) or convergent (synthesis of dendritic wedges that are then attached to a core).

Divergent Approach: A multifunctional core molecule could be reacted with an excess of a protected version of a monomer derived from this compound.

Convergent Approach: Dendrons can be built using various chemistries and then attached to a core molecule. For instance, a core containing multiple reactive sites (e.g., alkynes) could be reacted with dendrons functionalized with a complementary group (e.g., azides) via "click" chemistry.

Star-Shaped Polymers:

Star-shaped polymers consist of multiple linear polymer "arms" linked to a central core. The synthesis of star polymers incorporating this compound can be achieved primarily through two strategies: "core-first" and "arm-first".

Core-First Method: A multifunctional initiator (the "core") is used to simultaneously initiate the polymerization of several polymer arms. While not directly applicable with Suzuki or Yamamoto coupling, this method is common in controlled radical polymerizations. To use this method, the carbazole monomer would need to be modified, for example, by introducing a vinyl group. researchgate.net

Arm-First Method: This is a more versatile approach for condensation polymers. Linear polymer arms are synthesized first, typically with a reactive functional group at one end. These living polymer arms are then "quenched" by reacting them with a multifunctional linking agent that acts as the core. For example, a linear poly(2,7-carbazole) chain could be prepared with a terminal boronic ester or halogen group, and then reacted with a multifunctional core molecule (e.g., a tri- or tetra-halogenated aromatic compound) in a final coupling step.

Another variation is to use a divinyl-functionalized monomer as a cross-linking unit to form the core. harth-research-group.org In this scenario, a linear polymer of poly(2,7-carbazole) could be prepared, and then a small amount of a divinyl cross-linker would be added to create a star-shaped structure with a cross-linked core and radiating carbazole polymer arms.

| Architecture | Synthetic Strategy | Key Monomers/Components | Description |

| Hyperbranched Polymer | Self-polycondensation | AB₂-type carbazole monomer | One-pot reaction leading to a highly branched, polydisperse structure. |

| Dendrimer | Convergent or Divergent | Multifunctional core, carbazole-based dendrons | Stepwise, controlled synthesis resulting in a monodisperse, perfectly branched molecule. |

| Star Polymer (Core-First) | Polymerization from a multifunctional initiator | Multifunctional initiator, vinyl-functionalized carbazole monomer | Simultaneous growth of all arms from a central core. |

| Star Polymer (Arm-First) | Linking pre-formed arms to a core | Linear poly(2,7-carbazole) arms, multifunctional linking agent | Arms are synthesized first, then attached to a central core molecule. |

Applications in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

The carbazole (B46965) moiety is a well-established component in materials for organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) due to its excellent hole-transporting capabilities and high thermal and chemical stability. ossila.com The 2,7-linkage in polymers derived from 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole leads to highly conjugated backbones with desirable electronic properties. nih.gov

Role as Host Materials for Phosphorescent Emitters

While this compound itself is primarily a monomer, its derivatives are extensively explored as host materials for phosphorescent emitters in OLEDs. researchgate.netnih.govmdpi.com The carbazole unit provides a high triplet energy level, which is essential for efficiently confining the triplet excitons of the phosphorescent guest molecules, thereby enabling high quantum efficiencies. nih.gov For a host material to be effective, its triplet energy must be higher than that of the phosphorescent dopant to prevent reverse energy transfer. Carbazole-based materials are known to possess these high triplet energies. nih.gov

In phosphorescent OLEDs (PhOLEDs), the host material constitutes the matrix in which a small amount of a highly efficient phosphorescent emitter (the guest) is dispersed. This host-guest strategy prevents the quenching of the long-lived triplet excitons of the emitter and reduces triplet-triplet annihilation, which are common issues at high concentrations. nih.govmdpi.com Research into carbazole-based host materials focuses on designing molecules with high glass transition temperatures to ensure the morphological stability of the emissive layer and to keep the guest molecules uniformly dispersed. nih.gov

Development of Blue Light-Emitting Materials

Homopolymers synthesized from this compound are key materials for achieving blue light emission in PLEDs. The homopolymer, poly(N-(2-ethylhexyl)-2,7-carbazole) (PEHC), is produced through the polymerization of its corresponding monomer, which is derived from this compound. Research has shown that poly(N-alkyl-2,7-carbazole)s can produce stable blue emission with a maximum wavelength of around 437 nm in the solid state. A significant advantage of these polymers is the absence of green emission after thermal annealing or during device operation, which is a common issue with other blue-emitting polymers.

Achieving Green and Red Light Emission through Co-polymerization

The versatility of this compound as a monomer is further demonstrated in its use for creating copolymers that emit green and red light. By copolymerizing the 2,7-carbazole unit with other monomers that have different electron affinities, the bandgap of the resulting polymer can be tuned to achieve emission at longer wavelengths.

For instance, a copolymer of poly(N-(2-ethylhexyl)-2,7-carbazole) with 2,3-diheptyl-5,8-quinoxaline results in a material that emits green light. To achieve red emission, this compound can be copolymerized with a monomer containing a strong electron-accepting unit. An example is the copolymerization with 4,7-bis(4′-(2-octyldodecyl)thiophen-2′-yl)-5,6-difluorobenzo[c] researchgate.netnih.govmdpi.comthiadiazole. nih.govmdpi.comnih.gov This donor-acceptor copolymer exhibits intense red photoluminescence. nih.govnih.gov The performance of light-emitting devices based on such copolymers has been shown to be efficient, with low onset voltages. nih.govnih.gov

Below is a data table summarizing the emission colors of polymers derived from this compound.

| Polymer Type | Monomers | Emission Color |

| Homopolymer | This compound | Blue |

| Copolymer | This compound and 2,3-diheptyl-5,8-quinoxaline | Green |

| Copolymer | This compound and 4,7-bis(4′-(2-octyldodecyl)thiophen-2′-yl)-5,6-difluorobenzo[c] researchgate.netnih.govmdpi.comthiadiazole | Red |

Utilization in Thermally Activated Delayed Fluorescence (TADF) Emitters

Derivatives of this compound are utilized in the development of emitters that exhibit thermally activated delayed fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs without the need for heavy metals found in phosphorescent emitters. frontiersin.org Carbazole is a popular electron donor in the design of TADF molecules due to its planar structure, suitable energy levels, and chemical stability. frontiersin.org

For a molecule to exhibit efficient TADF, the energy difference between its lowest singlet (S1) and triplet (T1) excited states (ΔEST) must be very small. This allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, followed by fluorescence. In many TADF emitters, a carbazole derivative serves as the electron-donating part of the molecule, while another unit acts as the electron acceptor. The steric hindrance between the donor and acceptor units can influence the dihedral angle between them, which in turn affects the ΔEST. While this compound is a starting material, further functionalization is typically required to create TADF emitters with optimized performance. frontiersin.org

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

In the realm of solar energy, this compound serves as a crucial monomer for synthesizing polymers used in organic photovoltaics (OPVs) and polymer solar cells (PSCs). ossila.com The resulting poly(2,7-carbazole)s are valued for their good electron-donating properties and stability. ossila.com

Performance as Hole-Transporting Materials (HTMs)

While this compound is primarily used as a monomer to build larger, more complex structures, derivatives of (2-ethylhexyl)-9H-carbazole have been designed and synthesized to function as hole-transporting materials (HTMs) in perovskite solar cells. For example, a simple HTM based on a (2-ethylhexyl)-9H-carbazole core with N,N-di-p-methoxyphenylamine end groups has demonstrated significant charge extraction ability. Planar perovskite solar cells using this material as the HTM have achieved high power conversion efficiencies of up to 15.92%. researchgate.net

Another closely related derivative, [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid, has been successfully used as a self-assembled monolayer hole transport layer in perovskite solar cells. researchgate.net These examples highlight the potential of the carbazole scaffold, originating from precursors like this compound, in developing efficient HTMs. The performance of such materials is often compared to the benchmark HTM, Spiro-OMeTAD. researchgate.net

The table below presents performance data for a hole-transporting material derived from (2-ethylhexyl)-9H-carbazole in a planar perovskite solar cell.

| Hole-Transporting Material | Power Conversion Efficiency (PCE) |

| CMO (derived from (2-ethylhexyl)-9H-carbazole) | 15.92% |

| Spiro-OMeTAD (reference) | 16.70% |

Organic Field-Effect Transistors (OFETs)

Polymers derived from this compound are also valuable materials for the active layer in organic field-effect transistors (OFETs). The carbazole unit's good charge-transporting properties make these polymers suitable for use as p-type semiconductors.

Poly(2,7-carbazole) derivatives have been synthesized and their performance in solution-processed OFETs has been evaluated. These polymers have demonstrated hole mobilities in the range of 10-3 cm²V⁻¹s⁻¹. researchgate.net Further optimization of the polymer structure and device fabrication has led to even higher mobilities. For instance, a series of oligocarbazole–thiophenes with a carbazole–bithiophene–carbazole backbone showed that the length of the alkyl chain on the carbazole nitrogen significantly influences the OFET performance. A device with a dodecyl chain (C12CzT2) exhibited a hole mobility of 3.6 × 10⁻² cm²V⁻¹s⁻¹, which could be further improved to 0.12 cm²V⁻¹s⁻¹ by treating the substrate with a self-assembled monolayer.

Table 3: Hole Mobility in OFETs Based on Carbazole Derivatives

| Material | Mobility (cm²/Vs) |

| Poly(2,7-carbazole) derivative | ~1 x 10⁻³ |

| C12CzT2 | 3.6 x 10⁻² |

| C12CzT2 on phenyl-SAM | 0.12 |

Integration into Advanced Sensing and Display Technologies

The compound this compound serves as a crucial building block in the synthesis of advanced organic materials for electronic and optoelectronic applications. Its unique molecular structure, featuring a carbazole core functionalized with bromine atoms and a solubilizing ethylhexyl group, imparts desirable properties for use in both display and sensing technologies. The bromine substituents provide reactive sites for facile chemical modifications, such as Suzuki and Stille coupling reactions, enabling the creation of a wide array of polymers and small molecules with tailored functionalities. nih.govossila.com The 9-(2-ethylhexyl) group enhances the solubility of the resulting materials in common organic solvents, which is critical for solution-based processing and fabrication of large-area devices. nih.gov

Integration in Display Technologies

The primary application of this compound in display technology is as a monomer for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). Carbazole derivatives are highly sought after for OLEDs due to their excellent hole-transporting capabilities, high thermal stability, and wide energy bandgap, which makes them suitable for hosting emissive materials, particularly for blue light emission. mdpi.comossila.com

Derivatives of this compound are utilized in several key components of an OLED stack:

Host Materials: The wide bandgap of carbazole-based polymers makes them excellent hosts for phosphorescent or fluorescent guest emitters. They facilitate efficient energy transfer to the dopant, leading to high-efficiency light emission. For instance, copolymers incorporating the 9-(2-ethylhexyl)carbazole (B70396) unit have been developed as host materials in various OLED applications. researchgate.netmdpi.com

Hole-Transport Layers (HTLs): The electron-donating nature of the carbazole moiety ensures efficient injection and transport of holes from the anode to the emissive layer, a critical factor for balanced charge carrier recombination and high device efficiency. ossila.com

Emissive Materials: While often used as a host, polymers derived from this carbazole building block can also function as the primary light-emitting layer, particularly for deep-blue emission, which is essential for full-color displays and solid-state lighting. nih.govmdpi.com Research has shown that creating copolymers by linking carbazole units at the 2,7- and 3,6-positions can result in materials with wide band gaps and narrow emission bands, suitable for blue light emitters. ossila.com

The performance of several copolymers derived from carbazole units demonstrates their utility in display applications.

| Polymer Type | Monomer Component | Application | Key Finding |

| Donor-Acceptor Copolymer | 9-(2-ethylhexyl)carbazole | Photonics / OLEDs | Resulting copolymers exhibit good thermal stability and interesting photophysical and electroluminescent properties. mdpi.com |

| Alternating Copolymer | 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole | OLEDs | The copolymer possesses a wide band gap (3.2 eV) and a narrow blue emission band at 400 nm. ossila.com |

| Carbazole-π-Imidazole | Carbazole Donor | Deep-Blue OLEDs | Bipolar molecules with a carbazole donor can achieve deep-blue emission with high efficiency. nih.gov |

Integration in Sensing Technologies

While the application of this compound in display technologies is well-documented, its integration into advanced sensing technologies is an emerging area of research. The electron-rich carbazole core, which is beneficial for charge transport in OLEDs, can also be exploited for chemical sensing. The fluorescence of carbazole-based polymers can be quenched or enhanced in the presence of specific analytes, forming the basis for chemosensors.

Potential sensing applications include:

Environmental Monitoring: Halogenated carbazoles, as a class of compounds, are recognized as environmental contaminants. researchgate.net This has spurred theoretical research into their interactions with biological molecules, such as proteins like human serum albumin. researchgate.net Such studies lay the groundwork for developing biosensors to detect these and other hazardous compounds.

Chemical Sensors: The functionalization of the carbazole backbone, made possible by the reactive bromine sites, allows for the attachment of specific recognition units. This could lead to the development of highly selective sensors for various ions, small molecules, or vapors. The change in the photophysical properties of the resulting polymer upon binding with a target analyte would provide the sensing signal.

The development of sensors based on this compound is less mature than its use in OLEDs. However, the fundamental properties of the molecule and the versatility of carbazole chemistry suggest significant potential for its use in creating next-generation sensing devices. colab.ws

Structure Performance Relationships in 2,7 Dibromo 9 2 Ethylhexyl 9h Carbazole Based Materials

Influence of the 9-N Substitution (2-Ethylhexyl Group) on Material Characteristics

Effects on Polymer Chain Conformation and Intermolecular Interactions

The bulky and flexible nature of the 2-ethylhexyl group significantly influences how polymer chains arrange themselves in both solution and the solid state. Its presence can disrupt excessive π–π stacking between conjugated backbones, preventing strong aggregation that can lead to poor solubility and uncontrolled crystallization.

Studies have shown that such branched side chains can induce specific ordering. For instance, chiral 2-ethylhexyl chains have been observed to promote chiral ordering in the aggregates of some conjugated polymers. rsc.org This induced asymmetry can translate to the solid-state microstructure, influencing the final morphology of thin films. rsc.org Furthermore, the ethylhexyl side chains can interdigitate, creating substantial secondary bonding interactions and a form of macromolecular entanglement. nih.govgantrade.com This entanglement can enhance the mechanical robustness of polymer films. In contrast to long, linear alkyl chains which may allow for a more planar polymer backbone, the branched structure of the 2-ethylhexyl group can introduce a degree of torsion, affecting the planarity of the main chain. rsc.org This, in turn, influences the effective conjugation length and the material's optical properties.

In the solid state, these alkyl chains can segregate into bilayers, effectively isolating the conjugated carbazole (B46965) units and dictating the intermolecular packing motif, often leading to offset π–π interactions. nih.gov

Role in Processing Characteristics and Film Morphology for Device Fabrication

A primary function of the 2-ethylhexyl group is to confer solubility in common organic solvents. ossila.com This is a crucial prerequisite for solution-based processing techniques like spin-coating or printing, which are essential for the fabrication of large-area organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Without such solubilizing groups, many rigid, conjugated polymers would be intractable. researchgate.net

The side chain also plays a vital role in controlling the film morphology. The rate of solvent evaporation and the interactions between the polymer and the solvent are modified by the presence of these alkyl groups, which affects the final solid-state microstructure, including the degree of crystallinity and the formation of distinct semi-crystalline phases. rsc.org The ability to control this morphology is critical, as the arrangement of polymer chains directly impacts charge transport and device efficiency. For example, the incorporation of 2-ethylhexyl acrylate (B77674) as a comonomer is a well-established method for producing resins with specific properties for coatings and adhesives, highlighting the group's role in creating materials with desirable physical forms. nih.gov

Modulation of Electronic Energy Levels (HOMO-LUMO)

While the 2-ethylhexyl group is not electronically conjugated with the carbazole core, it can subtly influence the electronic energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This influence is primarily through solid-state packing effects rather than direct electronic perturbation.

Research on copolymers incorporating 2-ethylhexyl side chains has demonstrated that increasing the content of these branched groups can lead to a marked decrease in the HOMO level in the solid state. acs.org This effect is directly reflected in the open-circuit voltage (Voc) of solar cells made from these materials. acs.org However, other studies have noted that the specific impact can be system-dependent, with some reports indicating a negligible impact on HOMO levels from the branching of the alkyl chain. researchgate.net Theoretical calculations sometimes abbreviate the 2-ethylhexyl group to a simpler alkyl group, suggesting its direct electronic contribution is often considered secondary to that of the conjugated backbone and acceptor units. umich.edu Nevertheless, substitution at the 9-position of the carbazole is generally recognized as a tool for tuning energy levels; for instance, arylation at this position is known to lower the HOMO energy level. nankai.edu.cn

Table 1: Effect of 2-Ethylhexyl Side-Chain Content on Polymer Properties Data synthesized from studies on poly(3-hexylthiophene-co-3-(2-ethylhexyl)thiophene) copolymers, illustrating the principle of side-chain engineering.

| Polymer Composition (P3HT:P3EHT ratio) | HOMO Level (Solid State, eV) | Band Gap (eV) | Solar Cell Voc (V) |

| 100:0 (P3HT) | -4.96 | 1.91 | 0.60 |

| 90:10 | -4.99 | 1.91 | 0.64 |

| 75:25 | -5.04 | 1.91 | 0.69 |

| 50:50 | -5.10 | 1.91 | 0.73 |

| 0:100 (P3EHT) | -5.18 | 2.05 | 0.83 |

| Source: Adapted from Macromolecules findings. acs.org |

Impact of 2,7-Dibromo Functionalization on Conjugated Systems

The bromine atoms at the 2- and 7-positions of the carbazole core are primarily reactive sites that enable the polymerization of the monomer into larger conjugated systems. The 2,7-linkage pattern creates a linear and rigid polymer backbone, which has profound implications for the material's electronic and photophysical properties.

Correlation with Charge Carrier Transport Mechanisms and Mobility

The 2,7-carbazole linkage is a cornerstone for designing efficient charge-transporting materials. ossila.comtcichemicals.com Polymers based on this linkage, such as the well-known PCDTBT, exhibit excellent charge transport characteristics. researchgate.netmdpi.com The charge transport in these materials typically occurs via a hopping mechanism, where charge carriers (holes or electrons) jump between localized states on adjacent polymer chains or segments.

The efficiency of this process is described by the charge carrier mobility. Studies on PCDTBT, a copolymer of 2,7-carbazole and benzothiadiazole, have revealed high and balanced hole mobilities. researchgate.net However, these materials can also possess significant energetic disorder. For example, PCDTBT has been shown to have a relatively large energetic disorder (σ) of approximately 129 meV, which is higher than that of other common polymers like P3HT. researchgate.net This disorder parameter reflects the distribution of energy levels of the hopping sites, and a larger value can sometimes limit mobility. Despite this, the inherent electronic coupling along the 2,7-linked backbone facilitates efficient charge transport, making these materials highly effective in organic electronic devices.

Table 2: Charge Transport Properties of a 2,7-Carbazole-Based Polymer (PCDTBT) This table provides representative data for a high-performance polymer derived from a 2,7-linked carbazole structure.

| Measurement Technique | Carrier Type | Mobility (cm²/Vs) | Energetic Disorder (σ) |

| Time-of-Flight (TOF) | Hole | ~3.5 x 10-4 | 129 meV |

| DI-SCLC | Hole | ~3.0 x 10-4 | 129 meV |

| Source: Adapted from research on PCDTBT. researchgate.net |

Relationship with Photoconductivity and Exciton (B1674681) Dynamics

Carbazole-based materials are known to be photoconductive, meaning they can generate and transport charge carriers upon exposure to light. researchgate.net This process is governed by the dynamics of excitons—bound electron-hole pairs formed when the material absorbs a photon. The 2,7-dibromo functionalization is key to building the extended conjugated systems where these photophysical processes occur.

Upon photoexcitation, several ultrafast processes unfold. The initially formed exciton can be delocalized over several repeat units of the polymer chain. This exciton then interacts with the nuclear degrees of freedom of the polymer, such as bond vibrations and torsional oscillations, leading to a process called self-trapping, where the exciton becomes localized and is "dressed" by a cloud of phonons, forming an exciton-polaron. frontiersin.org

The dynamics of these excitons are critical for photovoltaic applications, where the exciton must diffuse to a donor-acceptor interface and dissociate into free charge carriers. The efficiency of this process is influenced by the exciton's lifetime and the rate of competing decay pathways, such as fluorescence or non-radiative decay. researchgate.net In some systems, reducing the exciton binding energy can promote more efficient charge generation. acs.org The rigid, linear structure promoted by the 2,7-linkage can facilitate efficient energy transfer along the polymer backbone and influence the ultimate fate of the photogenerated excitons.

Electronic Tuning through Strategic Incorporation of Electron-Accepting Moieties in D-π-A Architectures

The electron-donating nature of the carbazole nucleus makes 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole an excellent donor (D) unit for creating materials with donor-π-acceptor (D-π-A) or donor-acceptor (D-A) architectures. nih.govnih.gov By strategically coupling electron-accepting (A) moieties to the carbazole core, often through a π-conjugated bridge, it is possible to tune the electronic and optical properties of the resulting material. This intramolecular charge transfer (ICT) from the donor to the acceptor unit is fundamental to controlling the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus its bandgap. mdpi.com

For instance, D-A copolymers have been synthesized using 9-(2-ethylhexyl)carbazole (B70396) as the donor and 5,6-difluorobenzo[c] nih.govnih.govnih.govthiadiazole (ffBT) as the acceptor unit. nih.govsemanticscholar.org The strong electron-donating character of the carbazole in contrast to the electron-withdrawing nature of the ffBT unit leads to significant ICT, resulting in materials with tailored energy levels suitable for photonic applications. nih.govmdpi.com Similarly, D-π-A-π-D structures have been developed by linking a central acceptor unit, such as nih.govnih.govnih.govthiadiazolo[3,4-d]pyridazine, to carbazole donors via thiophene (B33073) π-spacers. mdpi.com This architectural motif is effective in creating materials with low-lying HOMO levels and narrow bandgaps, which are desirable properties for donor materials in organic photovoltaics. mdpi.com

The nature and length of the π-bridge also play a crucial role in electronic tuning. In dye-sensitized solar cells (DSSCs), elongating the conjugation pathway in 2,7-carbazole-based dyes by inserting additional π-linkers like fluorene (B118485) or terthiophene can raise the LUMO energy level. rsc.org This adjustment increases the thermodynamic driving force for electron injection from the excited dye into the conduction band of a semiconductor like TiO2, a key process for efficient device operation. rsc.org

Optimization of Device Performance through Molecular Engineering

Molecular engineering of materials derived from this compound is a key strategy for optimizing the performance of optoelectronic devices. By systematically modifying the molecular structure, researchers can establish clear correlations between the material's properties and the efficiency of the final device.

Structure-Efficiency Correlations in OLEDs and Solar Cells

The performance of OLEDs and organic solar cells is directly linked to the molecular structure of the active materials. For example, a poly(2,7-carbazole) derivative known as PCDTBT has been successfully used in bulk heterojunction solar cells. Research has shown that the power conversion efficiency (PCE) of these devices is sensitive to the polymer's molecular weight and the ratio of the polymer to the fullerene acceptor. rsc.org By optimizing these parameters, a PCE of up to 4.6% was achieved. rsc.org This demonstrates a clear structure-property-performance relationship where molecular characteristics directly impact device efficiency.

In the realm of OLEDs, carbazole derivatives are widely used as host materials and emitters. A device using 2,7-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole as the light-emitting layer was characterized, although it showed a high turn-on voltage. nih.gov More advanced designs, incorporating other carbazole derivatives, have led to highly efficient OLEDs. Solution-processed devices based on specific carbazole derivatives have achieved impressive maximum current efficiencies of around 20 cd/A and external quantum efficiencies (EQE) up to 9.5%, emitting in the greenish-blue region of the spectrum. mdpi.com

The table below summarizes the performance of various optoelectronic devices incorporating materials derived from the 2,7-carbazole framework.

| Device Type | Carbazole-Based Material | Key Performance Metric | Value |

| Solar Cell | Poly(2,7-carbazole) derivative (PCDTBT) | Power Conversion Efficiency (PCE) | Up to 4.6% rsc.org |

| OLED | Carbazole derivative (CZ-2) | Max. Current Efficiency | 20.2 cd/A mdpi.com |

| OLED | Carbazole derivative (CZ-1) | Max. Current Efficiency | 19.3 cd/A mdpi.com |

| OLED | 2,7-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole | Turn-on Voltage | ~9 V nih.gov |

| Perovskite Solar Cell | Branched Carbazole Derivative (2Cz-OMeDPA) | Power Conversion Efficiency (PCE) | ~20% acs.org |

This table is interactive. Click on the headers to sort the data.

Factors Influencing Open-Circuit Voltage and Fill Factor in Photovoltaic Devices

Molecular design offers a pathway to optimize these parameters. For instance, in a series of 2,7-carbazole-based dyes for DSSCs, a dye incorporating a fluorene linker was found to yield a high Voc of 632 mV. rsc.org This suggests that the choice of the π-bridge can directly influence the voltage output of the device.

In bulk heterojunction solar cells, the choice of the acceptor material blended with the carbazole-based polymer also plays a significant role. In one study, a polymer blended with a specific fullerene derivative achieved a Voc of 0.94 V. stanford.edu When a different type of fullerene (a multi-adduct version) was used, the Voc increased to over 1.0 V, but this came at the cost of a reduced short-circuit current and fill factor. stanford.edu This trade-off highlights the complex interplay between materials and device parameters. Factors that limit the fill factor can include the charge transfer mechanism and the series and shunt resistance within the solar cell. researchgate.net

Control over Charge Transfer State Dissociation and Recombination Processes

Efficient solar cell operation requires that the photogenerated exciton at the donor-acceptor interface dissociates into free charge carriers (charge transfer state dissociation) and that these carriers are transported to the electrodes without recombining. Recombination processes are a major loss mechanism and can negatively impact both the Voc and the short-circuit current. nih.gov

The molecular structure of 2,7-carbazole-based materials can be engineered to promote efficient charge transfer and suppress recombination. Expanding the π-conjugation of the molecular framework, for instance by adding specific substituents, can facilitate the charge transfer process. mdpi.com The design of the π-bridge in D-π-A systems is also critical, as it directly influences the kinetics of both charge transfer and electron recombination. rsc.org Furthermore, materials with high charge carrier mobility are desirable, as they allow for rapid charge extraction from the active layer, reducing the probability of recombination. Hole mobilities in some branched carbazole-based materials have been measured to be comparable to standard hole-transport materials like spiro-OMeTAD, indicating their potential for efficient charge transport. acs.org

Material Stability in Optoelectronic Devices

The long-term operational stability of optoelectronic devices is a critical factor for their commercial viability. The intrinsic properties of the materials used are a primary determinant of device lifetime.

Intrinsic Thermal and Chemical Robustness of the Carbazole Framework in Device Environments

The carbazole framework is known for its inherent stability, making it an attractive component for durable optoelectronic materials. Materials derived from this compound generally exhibit excellent thermal stability. chemimpex.com For example, D-A copolymers synthesized from 9-(2-ethylhexyl)carbazole demonstrate very good thermal and oxidation stability. nih.govmdpi.com

Resistance to Solvent Exposure during Multi-Layer Device Fabrication

The chemical structure of this compound is intentionally designed to enhance solubility in common organic solvents, a critical property for the fabrication of organic electronic devices using solution-based methods like spin-coating or printing. nih.gov The branched 2-ethylhexyl chain attached to the nitrogen atom disrupts intermolecular packing, rendering the molecule and the polymers derived from it highly soluble. nih.govossila.com This enhanced solubility is essential for forming uniform, high-quality thin films for the initial device layers.

However, this same solubility presents a significant challenge during the construction of multi-layered devices. When a subsequent layer is deposited from a solution, the solvent can partially or completely dissolve the underlying layer, leading to interlayer mixing, rough morphology, and compromised device performance. To overcome this issue, materials based on this compound are often modified post-deposition to become solvent-resistant.

A primary strategy is the use of cross-linkable carbazole derivatives. acs.orgperovskite-info.com In this approach, the carbazole-based material, which includes reactive groups like vinyl moieties, is deposited from a solution. rsc.org Following deposition, a thermal annealing or photochemical step is used to initiate a cross-linking reaction. perovskite-info.comrsc.org This process connects the individual molecules into a three-dimensional polymer network that is robust and insoluble in the solvents used for subsequent layers. perovskite-info.com For example, carbazole-based hole-transporting materials (HTMs) with vinyl groups can be thermally cured at temperatures as low as 120°C to form a highly solvent-resistant film. acs.org This allows for the deposition of a light-absorbing perovskite layer from aggressive polar solvents without damaging the underlying HTM, a crucial step in fabricating efficient inverted (p-i-n) perovskite solar cells. perovskite-info.com The successful formation of this insoluble network is fundamental to achieving distinct, well-defined interfaces in complex, solution-processed device architectures. acs.org

Table 1: Properties of Carbazole-Based Hole Transport Layers (HTL) Before and After Cross-Linking

| Property | Before Cross-Linking (As-Deposited Film) | After Cross-Linking (Thermally Cured Film) | Rationale |

|---|---|---|---|

| Solubility | Soluble in common organic solvents (e.g., chlorobenzene, THF) | Insoluble in common organic solvents | Formation of a 3D polymer network increases molecular weight infinitely, preventing dissolution. perovskite-info.com |

| Film Integrity during Multi-Layer Processing | Poor; susceptible to dissolution and mixing with subsequent layers. | Excellent; film remains intact upon exposure to solvents for upper layers. acs.org | The cross-linked structure provides robust mechanical and chemical stability. perovskite-info.com |

| Device Application | Limited to single-layer devices or use with orthogonal solvents. | Enables fabrication of complex, high-efficiency multi-layer devices like OLEDs and perovskite solar cells. acs.orgrsc.org | Allows for sharp interfaces between layers, which is critical for efficient charge separation and transport. |

Impact on Device Longevity and Degradation Pathways

The carbazole moiety is known for its high thermal stability and good hole-transporting properties, making it a foundational component in materials designed for long-lasting organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). frontiersin.orgchemimpex.com Polymers derived from 2,7-carbazole monomers, such as the well-studied poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT), have demonstrated exceptional operational stability. humus.rucambridge.org In long-term aging studies, encapsulated solar cells based on PCDTBT have shown significantly longer lifetimes than devices made with other common polymers, with one study extrapolating an operating lifetime of approximately 6.2 years under simulated standard conditions. humus.ru This enhanced stability is partly attributed to the deep Highest Occupied Molecular Orbital (HOMO) energy level of the carbazole unit, which makes the material more resistant to oxidation. scispace.com

Despite this inherent robustness, materials based on this compound are subject to eventual degradation, which limits the ultimate lifetime of the devices. The degradation can be influenced by external factors like exposure to oxygen and moisture, as well as intrinsic factors related to the material's chemical structure under operational stress (e.g., heat, light, and electrical bias). mdpi.comnih.gov

A primary intrinsic degradation pathway identified for carbazole-based materials in OLEDs is the homolytic cleavage of the bond between the carbazole nitrogen and the carbon of the substituent at the 9-position (the C-N bond). acs.orgchinesechemsoc.org This bond dissociation can be triggered by the high energy of excitons, particularly in blue-emitting devices where the exciton energy can be around 3.0 eV, which is comparable to the C-N bond dissociation energy. chinesechemsoc.org The process can also be accelerated when the molecule is in an anionic state (i.e., has accepted an electron), a common occurrence in the emissive or transport layers during device operation. The cleavage of this bond generates radical species that can act as non-radiative recombination centers or luminescence quenchers, leading to a decrease in device efficiency and brightness over time. mdpi.comchinesechemsoc.org Therefore, the stability of the N-substituent bond is a critical factor in the long-term operational stability of devices employing these materials.

Table 2: Operational Lifetime of PCDTBT-Based Organic Solar Cells

| Device Parameter | Value / Observation | Reference |

|---|---|---|

| Active Layer | PCDTBT:PC70BM | humus.ru |

| Extrapolated Lifetime (T80) | ~6.2 years (average) | humus.ru |

| Aging Conditions | Continuous 1-sun intensity, ~50°C | humus.ru |

| Key Stability Factor | Inverted device architecture with ZnO electron transport layer suppresses morphological degradation. | cambridge.org |

| Observed Decay Behavior | Rapid initial "burn-in" loss, followed by a period of remarkable stability for over 4000 hours. | humus.ru |

Table 3: Overview of Degradation Pathways in Carbazole-Based Materials

| Degradation Mechanism | Description | Consequence | Relevant Condition |

|---|---|---|---|

| C-N Bond Cleavage | Dissociation of the bond between the carbazole nitrogen and the N-substituent (e.g., 2-ethylhexyl group). acs.orgchinesechemsoc.org | Generation of radical species that act as luminescence quenchers and charge traps. chinesechemsoc.org | High energy exciton bombardment (especially in blue OLEDs); presence of molecule in an anionic state. chinesechemsoc.org |

| Morphological Instability | Crystallization or aggregation of components within the active layer over time. cambridge.org | Phase separation, disruption of charge transport pathways, formation of pinholes. humus.rucambridge.org | Thermal stress, prolonged operation. |

| Oxidation | Chemical reaction with ambient oxygen, often at the carbazole moiety. | Creation of charge traps, reduction in conductivity and luminescence. | Insufficient encapsulation, presence of oxygen and/or moisture. mdpi.com |

Spectroscopic and Electrochemical Characterization of 2,7 Dibromo 9 2 Ethylhexyl 9h Carbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, the aromatic protons of the carbazole (B46965) core exhibit characteristic signals in the downfield region. For the parent compound, 2,7-dibromo-9H-carbazole, the proton attached to the nitrogen (N-H) typically appears as a broad singlet at a high chemical shift (e.g., ~11.55 ppm in (CD₃)₂SO), which disappears upon N-alkylation. chemicalbook.com The protons on the carbazole ring (H1, H3, H4, H5, H6, H8) show distinct splitting patterns. For instance, in 2,7-dibromo-9H-carbazole, the H4 and H5 protons typically appear as a doublet around 8.10-8.13 ppm, while the H1 and H8 protons are seen as doublets, and H3 and H6 as doublets of doublets in the 7.34-7.75 ppm range. chemicalbook.com

Upon substitution with the 2-ethylhexyl group at the N9 position, the N-H signal vanishes, and new signals corresponding to the alkyl chain appear in the upfield region of the spectrum. These include a multiplet for the methine proton (CH), and overlapping multiplets and triplets for the various methylene (B1212753) (CH₂) and methyl (CH₃) groups of the ethylhexyl chain.

The ¹³C NMR spectrum provides complementary information. For the 2,7-dibromo-9H-carbazole core, signals for the carbon atoms attached to bromine (C2 and C7) are found at specific chemical shifts (e.g., ~114.81 ppm), while the other aromatic carbons appear in the 119-142 ppm range. chemicalbook.com The introduction of the 2-ethylhexyl group adds a set of aliphatic carbon signals at lower chemical shifts.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) (Anticipated) | ¹³C NMR Chemical Shift (δ, ppm) (Reference to 2,7-dibromo-9H-carbazole) |

| Aromatic Protons (Carbazole) | 7.30 - 8.20 | 110 - 142 |

| Alkyl Protons (2-ethylhexyl) | 0.80 - 4.30 | 10 - 45 |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative being analyzed. The data for the parent 2,7-dibromo-9H-carbazole is referenced from literature. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions and determine the optical bandgap of this compound and its derivatives. In solution, these compounds typically exhibit distinct absorption bands in the UV region, which are characteristic of the carbazole chromophore.

The absorption spectra are dominated by strong π-π* transitions within the conjugated carbazole system. For carbazole-based compounds, absorption peaks are typically observed in the range of 250-400 nm. researchgate.netlew.ro For instance, a derivative, 2,7-bis(dimesitylboryl)-N-ethyl-carbazole, shows a maximum absorption peak at 340 nm. nih.gov The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent polarity. The bromine atoms at the 2 and 7 positions and the alkyl group at the N9 position can cause slight shifts in the absorption maxima (λ_max) compared to the unsubstituted carbazole.